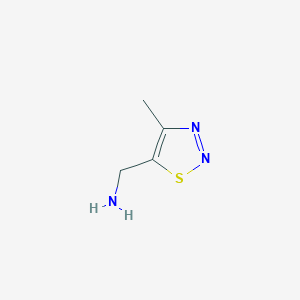

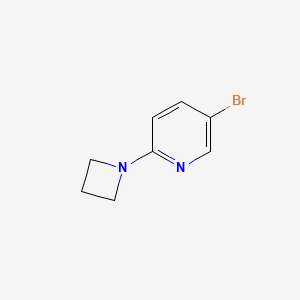

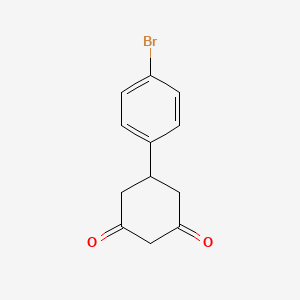

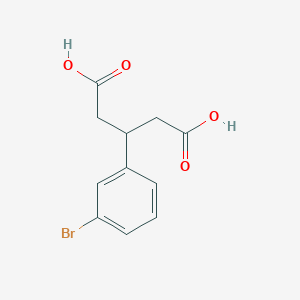

![molecular formula C7H4BrNS B1288045 2-Bromothieno[3,2-c]pyridine CAS No. 94226-20-7](/img/structure/B1288045.png)

2-Bromothieno[3,2-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromothieno[3,2-c]pyridine is a brominated heterocyclic compound that is part of the thienopyridine family. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the creation of complex molecules for pharmaceutical applications. The presence of the bromine atom makes it a versatile intermediate for various chemical reactions, including cross-coupling reactions which are pivotal in drug discovery research .

Synthesis Analysis

The synthesis of thieno[3,2-c]pyridine derivatives has been explored through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which selectively targets the 4-position, yielding 4-bromothieno[2,3-b]pyridine with high yield. This compound serves as a precursor for further functionalization and cross-coupling reactions . Another method includes the iodine-mediated cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines, which provides a route to 3-arylthieno[2,3-b]pyridines . Additionally, lithiation has been used as a pathway to 2- and 3-substituted thieno[2,3-b]pyridines, showcasing the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related brominated pyridine derivatives has been studied using single-crystal X-ray diffraction. These studies reveal the geometry of the compounds in the solid state and the intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the properties and reactivity of the molecules .

Chemical Reactions Analysis

Brominated thienopyridines are key intermediates in various chemical reactions. For instance, the regiocontrolled nucleophilic aromatic substitution (SNAr) with sodium methanethiolate on dihalopyridines leads to bromo(methylthio)pyridines, which are precursors for further functionalization into various thienopyridine derivatives . The bromine atom in these compounds is reactive and can participate in carbon-carbon coupling reactions, which are fundamental in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thienopyridines are influenced by their molecular structure. The presence of substituents such as bromine can affect the electron distribution within the molecule, which in turn can influence properties like luminescence, as observed in related bromophenylpyridine complexes . Computational studies, including density functional theory (DFT), have been used to predict the spectroscopic properties and reactivity of these compounds, providing insight into their electronic structure and potential applications in nonlinear optics and biological activity .

科学的研究の応用

Synthesis Techniques and Intermediates

2-Bromothieno[3,2-c]pyridine serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, exhibiting a range of applications in medicinal chemistry and material science. A notable method involves the thermal synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one, which is prepared from 3-(4-bromo-2-thienyl)-2-propenoic acid via the Eloy–Deryckere thermal benzo/heteropyridinone synthesis. This process benefits from a telescoped procedure and the use of tributylamine, which aids in isomerization and reduces the temperature required for the synthesis (Boros & Kaldor, 2015). Additionally, regioselective bromination techniques have been developed for thieno[2,3-b]pyridine, showcasing its potential as a building block in drug discovery through subsequent cross-coupling reactions (Lucas et al., 2015).

Fluorescence and Optical Properties

The fluorescent properties of thieno[3,2-c]pyridine derivatives are of interest in the development of novel photoluminescent materials. Studies on 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines and their derivatives have revealed significant insights into how donor-acceptor substituents affect their absorption, emission properties, and fluorescent quantum yields, demonstrating their utility in advanced optical applications (Toche & Chavan, 2013).

Antitumor Activities

The exploration of 2-bromothieno[3,2-c]pyridine derivatives in oncology has yielded promising results. For instance, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylates have been synthesized and tested for their tumor cell growth inhibitory activity across various human tumor cell lines. These compounds have demonstrated significant efficacy, particularly in altering cell cycle distribution and inducing apoptosis in cancer cells (Queiroz et al., 2011). Further studies have expanded on the antitumor potential of these compounds, particularly against triple negative breast cancer (TNBC) cell lines, underscoring their potential in targeted cancer therapies (Silva et al., 2021).

Chemical Reactivity and Catalysis

The role of 2-bromothieno[3,2-c]pyridine in facilitating novel synthetic pathways through palladium-catalyzed couplings and intramolecular cyclizations has been highlighted in research. These methodologies have been instrumental in the synthesis of complex heterocyclic compounds, demonstrating the chemical versatility and reactivity of 2-bromothieno[3,2-c]pyridine derivatives in organic synthesis (Calhelha & Queiroz, 2010).

特性

IUPAC Name |

2-bromothieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKVIIMLBSNVHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594326 |

Source

|

| Record name | 2-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothieno[3,2-c]pyridine | |

CAS RN |

94226-20-7 |

Source

|

| Record name | 2-Bromothieno[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94226-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

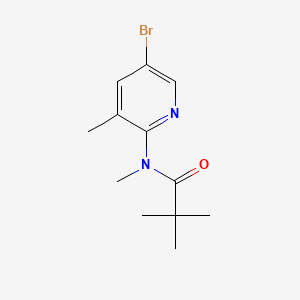

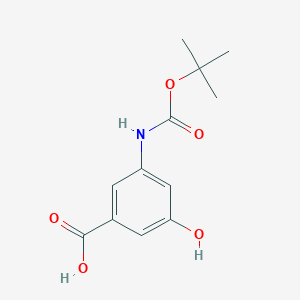

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)